Bienvenue dans la boutique en ligne BenchChem!

3-phenyl-1H-quinazoline-2,4-dithione

Phosphodiesterase inhibition cAMP signaling neuroinflammation

This is the validated PDE7 inhibitor 3-phenyl-1H-quinazoline-2,4-dithione (TC3.6). Unlike other PDE7 inhibitors (e.g., BRL-50481) which lack efficacy, TC3.6 demonstrates disease-modifying activity in EAE models of multiple sclerosis, with effects comparable to the PDE4 inhibitor rolipram. It uniquely promotes oligodendrocyte precursor cell survival and differentiation, addressing remyelination. Its dithione scaffold enables distinct synthetic applications versus 2,4-dione analogs. Procure for target validation in neuroinflammation, stroke, or as a synthetic intermediate.

Molecular Formula C14H10N2S2
Molecular Weight 270.4 g/mol
CAS No. 16081-93-9
Cat. No. B1662431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1H-quinazoline-2,4-dithione
CAS16081-93-9
Synonyms3-Phenyl-1H-quinazoline-2,4-dithione
Molecular FormulaC14H10N2S2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3NC2=S
InChIInChI=1S/C14H10N2S2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18)
InChIKeyDJJOAJCVIYRELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1H-quinazoline-2,4-dithione (CAS 16081-93-9) – A Phosphodiesterase 7 (PDE7) Selective Inhibitor and Quinazoline Scaffold


3-Phenyl-1H-quinazoline-2,4-dithione (also known as TC3.6) is a heterocyclic small molecule featuring a quinazoline core substituted with a phenyl group at the 3-position and two thioxo groups at the 2- and 4-positions . It is characterized as a selective inhibitor of phosphodiesterase 7 (PDE7) with an IC50 of 1.04 μM and has demonstrated disease-modifying efficacy in preclinical models of multiple sclerosis and neuroinflammation .

Why Not All PDE7 Inhibitors Are Interchangeable: The Case for 3-Phenyl-1H-quinazoline-2,4-dithione


Although multiple PDE7 inhibitors exist (e.g., BRL-50481), they exhibit markedly divergent in vivo pharmacological profiles. Direct comparative studies reveal that 3-phenyl-1H-quinazoline-2,4-dithione (TC3.6) prevents experimental autoimmune encephalomyelitis (EAE) with efficacy comparable to the PDE4 inhibitor rolipram, while the structurally distinct PDE7 inhibitor BRL-50481 fails to produce any therapeutic benefit in the same model [1]. Such discrepancies underscore that PDE7 inhibition alone does not guarantee disease-modifying activity; specific molecular features of TC3.6 (e.g., its quinazoline-2,4-dithione scaffold) confer unique functional outcomes in neuroinflammatory settings.

Quantitative Differentiation of 3-Phenyl-1H-quinazoline-2,4-dithione Versus Comparators


PDE7A Inhibition Potency: TC3.6 Exhibits Nanomolar Affinity

3-Phenyl-1H-quinazoline-2,4-dithione (TC3.6) selectively inhibits phosphodiesterase 7 (PDE7) with an IC50 of 1.04 μM . This places its potency in the low micromolar range, comparable to other reported quinazoline-based PDE7 inhibitors and approximately 7-fold less potent than the sulfonamide derivative BRL-50481 (PDE7A IC50 = 0.15 μM) [1].

Phosphodiesterase inhibition cAMP signaling neuroinflammation

EAE Prevention: TC3.6 Matches Rolipram Efficacy, Outperforms BRL-50481

In a head-to-head comparative study using the SJL mouse experimental autoimmune encephalomyelitis (EAE) model, TC3.6 prevented disease development with efficacy equivalent to the PDE4 inhibitor rolipram, whereas the PDE7 inhibitor BRL-50481 showed no therapeutic effect [1]. Both TC3.6 and rolipram reduced IL-17 levels, prevented CNS immune cell infiltration, and increased expression of the regulatory T-cell marker Foxp3.

Multiple sclerosis autoimmune encephalomyelitis PDE7 inhibition neuroinflammation

Oligodendrocyte Precursor Cell Survival and Differentiation: TC3.6 Enhances Remyelination Potential

In primary oligodendrocyte precursor cell (OPC) cultures derived from murine cerebral cortex, TC3.6 and the related PDE7 inhibitor VP1.15 significantly enhanced OPC survival and differentiation, while BRL-50481 did not alter OPC proliferation [1]. The effect was mediated through ERK intracellular signaling.

Remyelination oligodendrocyte differentiation PDE7 inhibition multiple sclerosis

Neuroprotection in Stroke Model: TC3.6 Reduces Brain Damage and Improves Functional Outcome

In a permanent middle cerebral artery occlusion (pMCAO) stroke model in rats, administration of 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline (TC3.6) significantly ameliorated brain damage and improved behavioral outcome compared to vehicle-treated controls [1].

Ischemic stroke neuroprotection PDE7 inhibition MCAO model

Synthetic Versatility: A Key Intermediate for 3H-Quinazolin-4-one Derivatives

3-Phenylquinazoline-2,4(1H,3H)-dithione serves as a versatile starting material for the synthesis of novel 3H-quinazolin-4-one derivatives with demonstrated antibacterial, antifungal, and anticancer activities [1]. This scaffold modification pathway is not readily accessible from the corresponding 2,4-dione analogs, highlighting a unique synthetic utility.

Heterocyclic synthesis quinazoline derivatives building block medicinal chemistry

High-Impact Application Scenarios for 3-Phenyl-1H-quinazoline-2,4-dithione


Neuroinflammation and Multiple Sclerosis Research

Use TC3.6 as a validated PDE7 inhibitor to study the role of cAMP signaling in experimental autoimmune encephalomyelitis (EAE) and to dissect the differential effects of PDE7 versus PDE4 inhibition on immune cell infiltration and cytokine profiles [1]. Its in vivo efficacy in preventing EAE distinguishes it from other PDE7 inhibitors like BRL-50481 [1].

Oligodendrocyte Biology and Remyelination Studies

Employ TC3.6 to enhance oligodendrocyte precursor cell (OPC) survival and differentiation in primary cell cultures or in vivo models of demyelination, as demonstrated in cerebral cortex OPC assays [2]. This application addresses the critical need for remyelination-promoting agents in multiple sclerosis research.

Cerebral Ischemia and Stroke Pharmacology

Investigate the neuroprotective and anti-inflammatory effects of PDE7 inhibition using TC3.6 in rodent models of ischemic stroke (e.g., pMCAO) where it has been shown to reduce brain damage and improve functional recovery [3].

Quinazoline-Based Medicinal Chemistry and Library Synthesis

Utilize 3-phenyl-1H-quinazoline-2,4-dithione as a key synthetic intermediate for the preparation of 3H-quinazolin-4-one derivatives with antibacterial, antifungal, and anticancer activities [4]. Its dithione functionality enables unique transformations not possible with 2,4-dione analogs, facilitating the exploration of novel chemical space for drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-phenyl-1H-quinazoline-2,4-dithione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.